N-(4-amino-2-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-5-bromofuran-2-carboxamide
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains an amino group (-NH2), a thio group (-SH), a pyrimidine ring (a six-membered ring with two nitrogen atoms), and a furan ring (a five-membered ring with an oxygen atom). The presence of these functional groups suggests that the compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or a detailed study, it’s difficult to provide an accurate analysis of its structure .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. For example, the amino group could participate in acid-base reactions, while the thio group could undergo oxidation or substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure and the nature of its functional groups .Scientific Research Applications
Chemical Synthesis and Reactions
Research on similar compounds focuses on the synthesis of novel derivatives and their potential applications. For instance, Hassneen and Abdallah (2003) explored new routes to pyridino[2,3-d]pyrimidin-4-one and pyridino-[2,3-d]triazolino[4,5-a]pyrimidin-5-one derivatives, highlighting the versatility of pyrimidinone compounds in synthetic chemistry (Hassneen & Abdallah, 2003). Dotsenko et al. (2013) investigated the reaction of 3-amino-3-thioxopropanamides with 2-anilinomethylene derivatives, leading to the synthesis of pyrimidine-5-carboxamide derivatives, emphasizing the role of these reactions in creating compounds with potential biological activities (Dotsenko et al., 2013).
Biological Activities
Some derivatives of complex heterocyclic compounds show promising biological activities. For example, the synthesis and evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents by Rahmouni et al. (2016) demonstrate the potential medicinal applications of these compounds (Rahmouni et al., 2016). Similarly, the antimicrobial activity of new pyridothienopyrimidines and pyridothienotriazines studied by Abdel-rahman, Bakhite, and Al-Taifi (2002) indicates the relevance of such compounds in developing new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Material Science and Catalysis
In material science and catalysis, the structural features of compounds similar to N-(4-amino-2-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-5-bromofuran-2-carboxamide offer unique properties that could be exploited in designing new catalysts and materials. Huy et al. (2008) explored rhenium and technetium complexes with tridentate N-[(N'',N''-dialkylamino)(thiocarbonyl)]-N'-substituted benzamidine ligands, showcasing the potential use of such complexes in catalysis and imaging (Huy et al., 2008).
Safety and Hazards
Future Directions
The future research directions for this compound would depend on its properties and potential applications. It could be studied for its potential uses in medicine, materials science, or other fields. Additionally, researchers could investigate its synthesis process, molecular structure, and chemical reactivity to gain a better understanding of the compound .
Properties
IUPAC Name |
N-[4-amino-2-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-5-bromofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN5O4S/c1-9-4-3-5-11(10(9)2)22-14(26)8-30-19-24-16(21)15(18(28)25-19)23-17(27)12-6-7-13(20)29-12/h3-7H,8H2,1-2H3,(H,22,26)(H,23,27)(H3,21,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXHYQBKDHWIEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=C(O3)Br)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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